Cas no 2137579-49-6 (1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo-)

1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo- 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid
- 1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo-
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- インチ: 1S/C7H10F2N2O3/c1-10-2-3-11(6(10)14)4-7(8,9)5(12)13/h2-4H2,1H3,(H,12,13)
- InChIKey: LEZOZLBADYGWBL-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CN1C(N(C)CC1)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 60.8
1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789045-0.5g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
Enamine | EN300-789045-2.5g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
Enamine | EN300-789045-10.0g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
Enamine | EN300-789045-0.05g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
Enamine | EN300-789045-0.25g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-789045-5.0g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-789045-0.1g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-789045-1.0g |
2,2-difluoro-3-(3-methyl-2-oxoimidazolidin-1-yl)propanoic acid |
2137579-49-6 | 95% | 1.0g |
$1200.0 | 2024-05-22 |
1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo- 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo-に関する追加情報
1-Imidazolidinepropanoic Acid, α,α-Difluoro-3-Methyl-2-Oxo
1-Imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo is a versatile compound with the CAS number 2137579-49-6. This compound belongs to the class of imidazolidinones and is characterized by its unique chemical structure, which includes an imidazolidine ring fused with a ketone group and a fluorinated substituent. The presence of the α,α-difluoro group and the 3-methyl substituent on the imidazolidine ring imparts distinct chemical properties, making it a valuable molecule in various applications.
The synthesis of 1-imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo involves a multi-step process that typically starts with the preparation of the imidazolidine ring. This is often achieved through cyclization reactions involving amino acids or related compounds. The introduction of the α,α-difluoro group requires precise fluorination techniques to ensure selectivity and minimize side reactions. Recent advancements in fluorination chemistry have enabled more efficient and controlled methods for incorporating fluorine atoms into organic molecules, which has significantly improved the yield and purity of this compound.
One of the most notable applications of 1-imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxo is in the field of pharmaceuticals. The compound exhibits potential as a building block for drug development due to its ability to form stable amide bonds and its compatibility with various functional groups. Researchers have explored its use in designing bioactive molecules targeting specific therapeutic areas such as oncology and infectious diseases. For instance, studies have shown that derivatives of this compound can modulate enzyme activity or inhibit key pathways involved in disease progression.
In addition to its pharmaceutical applications, 1-imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxy has also found utility in materials science. Its rigid structure and ability to form hydrogen bonds make it an attractive candidate for designing advanced materials such as polymers or liquid crystals. Recent research has focused on incorporating this compound into self-healing materials or stimuli-responsive systems, leveraging its unique chemical properties to achieve unprecedented functionality.
The chemical stability and reactivity of 1-imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxy are influenced by its structural features. The imidazolidine ring provides a rigid framework that enhances thermal stability and resistance to degradation under harsh conditions. Furthermore, the presence of electron-withdrawing groups like the α,α-difluoro substituent increases the electrophilicity of the molecule, making it more reactive towards nucleophilic attacks. This property is particularly advantageous in organic synthesis where selective transformations are required.
From an environmental standpoint, researchers have investigated the biodegradability and eco-friendly synthesis routes for 1-imidazolidinepropanoic acid, α,α-difluoro-3-methyl-2-oxy. Green chemistry approaches such as catalytic fluorination or enzymatic transformations are being explored to minimize waste generation and reduce the environmental footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of developing eco-friendly chemical processes.
In conclusion, 1-imidazolidinepropanoic acid, α,alpha-difluoro 3 methyl 2 oxo (CAS 2137579496) stands out as a significant molecule with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block in drug discovery and materials science while offering opportunities for sustainable synthesis methods. As research continues to uncover new properties and applications for this compound, 1-imidazolidinepropanoic acid alpha alpha difluoro 3 methyl 2 oxo (CAS 2137579496) will undoubtedly play an increasingly important role in advancing scientific innovation.
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